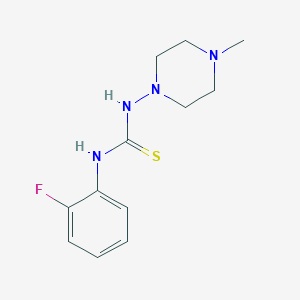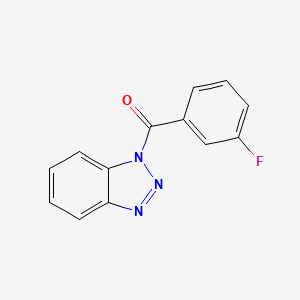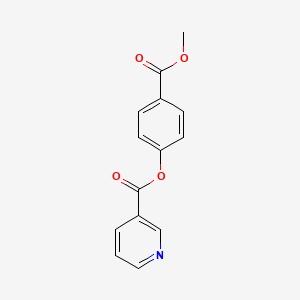
benzo-1,4-quinone O-2-naphthoyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo-1,4-quinone O-2-naphthoyloxime, also known as BQN or NQO1, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. BQN has been shown to exhibit antitumor activity in vitro and in vivo, and has been investigated as a potential chemotherapeutic agent.
Mechanism of Action
Benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. NQO1 is overexpressed in many types of cancer cells, and is thought to play a role in the development and progression of cancer. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-2-naphthoyloxime has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce oxidative stress, which can lead to DNA damage and apoptosis. benzo-1,4-quinone O-2-naphthoyloxime can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. In addition, benzo-1,4-quinone O-2-naphthoyloxime can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
Benzo-1,4-quinone O-2-naphthoyloxime has several advantages for use in lab experiments. It is a potent inhibitor of NQO1, and can be used to study the role of NQO1 in cancer cells. benzo-1,4-quinone O-2-naphthoyloxime is also relatively easy to synthesize, and can be obtained in high purity. However, there are some limitations to the use of benzo-1,4-quinone O-2-naphthoyloxime in lab experiments. It is a synthetic compound, and may not accurately reflect the effects of natural compounds on cancer cells. In addition, benzo-1,4-quinone O-2-naphthoyloxime may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on benzo-1,4-quinone O-2-naphthoyloxime. One area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime analogs that exhibit improved potency and selectivity for NQO1. Another area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime-based combination therapies for cancer treatment. benzo-1,4-quinone O-2-naphthoyloxime has been shown to synergize with other chemotherapeutic agents, and may be useful in combination therapy regimens. Finally, benzo-1,4-quinone O-2-naphthoyloxime may have applications beyond cancer treatment. It has been shown to exhibit anti-inflammatory and antioxidant effects, and may be useful in the treatment of other diseases.
Synthesis Methods
Benzo-1,4-quinone O-2-naphthoyloxime can be synthesized from 2-naphthol and 1,4-benzoquinone using a simple one-step reaction. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed using NMR spectroscopy.
Scientific Research Applications
Benzo-1,4-quinone O-2-naphthoyloxime has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to exhibit antitumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is overexpressed in many types of cancer cells. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-9-7-15(8-10-16)18-21-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSJKSLRSYRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-2-naphthoyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B5705045.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)

